Product packaging for Dilactitol tyramine(Cat. No.:CAS No. 98503-07-2)

Dilactitol tyramine

Cat. No.: B1202411
CAS No.: 98503-07-2
M. Wt: 915.7 g/mol
InChI Key: REIOWOMOIKSGTH-HZZDPQGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dilactitol tyramine (DLT) is a specialized residualizing label used in biochemical research to trace the in vivo catabolism and tissue distribution of biomolecules. It is commonly radioiodinated (as 125I-DLT) for sensitive detection. Unlike conventional labels, upon cellular uptake and degradation of the carrier molecule, the metabolites of 125I-DLT are retained within the catabolizing cells. This unique property allows for precise localization of degradation sites long after the initial clearance from the bloodstream . A key research application has been in conjugating DLT to ligands like gelatin to model soluble tissue debris. Studies show that 125I-DLT-gelatin binds to plasma fibronectin, forming a high-molecular-weight complex that is primarily cleared from circulation by hepatic Kupffer cells in normal subjects. This clearance pathway is significantly impaired after events like burn injury, during periods of plasma fibronectin deficiency, highlighting its use in studying immune and metabolic responses to trauma . Furthermore, DLT has been utilized to delineate the catabolic sites of lipoproteins. When conjugated to beta-very low density lipoprotein (beta-VLDL), 125I-DLT enabled researchers to identify the liver and adrenal glands as the principal organs responsible for its processing in normolipidemic rabbits . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H54INO21 B1202411 Dilactitol tyramine CAS No. 98503-07-2

Properties

CAS No.

98503-07-2

Molecular Formula

C32H54INO21

Molecular Weight

915.7 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-[2-(4-hydroxy-3-iodophenyl)ethyl-[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol

InChI

InChI=1S/C32H54INO21/c33-13-5-12(1-2-14(13)39)3-4-34(6-15(40)21(44)29(17(42)8-35)54-31-27(50)25(48)23(46)19(10-37)52-31)7-16(41)22(45)30(18(43)9-36)55-32-28(51)26(49)24(47)20(11-38)53-32/h1-2,5,15-32,35-51H,3-4,6-11H2/t15-,16-,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27+,28+,29+,30+,31-,32?/m0/s1

InChI Key

REIOWOMOIKSGTH-HZZDPQGQSA-N

SMILES

C1=CC(=C(C=C1CCN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)I)O

Isomeric SMILES

C1=CC(=C(C=C1CCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)I)O

Canonical SMILES

C1=CC(=C(C=C1CCN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)I)O

Synonyms

125I-DLT
dilactitol tyramine
dilactitol-tyramine
tyramine dilactitol

Origin of Product

United States

Synthetic and Bioconjugation Methodologies of Dilactitol Tyramine

Chemical Synthesis Pathways for Dilactitol Tyramine (B21549) Conjugates

The creation of DLT conjugates begins with the foundational chemical synthesis, which joins the carbohydrate (dilactitol) and the labeling anchor (tyramine). This is followed by potential modifications to the tyramine portion to facilitate specific labeling applications.

The primary method for synthesizing dilactitol tyramine is through reductive amination. nih.gov This well-established technique covalently links a reducing sugar to a molecule containing a primary amine. frontiersin.orgnih.gov In this specific synthesis, lactose (B1674315) (the reducing sugar) reacts with tyramine (the aromatic amine).

The process unfolds in two main stages:

Schiff Base Formation: The aldehyde group of lactose reacts with the primary amine of tyramine to form an unstable intermediate known as a Schiff base. nih.govencyclopedia.pub

Reduction: This intermediate is then stabilized by reduction to a secondary amine using a mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN). nih.govencyclopedia.pub This reagent is favored because it is effective at reducing the imine double bond while not affecting the carbonyl groups present in the sugar. frontiersin.orglibretexts.org

This reaction is typically performed in an aqueous solution at a pH between 6 and 9. frontiersin.org The resulting product, this compound, is a stable glycoconjugate ready for further modification and labeling. nih.gov Glycoconjugates like DLT are valuable because they can be prepared in high yields (65-90%) and purified effectively using methods like ion-exchange chromatography. nih.gov

Table 1: Overview of Reductive Amination for this compound Synthesis

Step Reactants Key Reagent Intermediate/Product
1. Imine Formation Lactose, Tyramine - Schiff Base
2. Reduction Schiff Base Sodium Cyanoborohydride (NaBH₃CN) This compound

The tyramine component of DLT serves as the principal site for labeling, primarily due to its phenolic ring, which is readily modified. mdpi.comnih.gov Derivatization can introduce various functional groups or labels. While direct radioiodination is common, other modifications can be made for different applications. For instance, reagents can be used to attach functional groups that react with thiols, such as maleimides. nih.gov This allows for a different mode of conjugation. The development of reagents like N-succinimidyl 3-(4-hydroxyphenyl) propionate (B1217596) (the Bolton-Hunter reagent) provides a pre-labeled acylating agent that can be coupled to amino groups, illustrating an indirect labeling strategy. researchgate.net This versatility allows the tyramine moiety to be tailored for specific bioconjugation or labeling needs beyond standard iodination. sci-hub.se

Reductive Amination Procedures for Glycoconjugate Formation

Radioiodination Techniques for this compound

For tracking purposes, DLT is typically labeled with a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I. nih.govscience.gov The phenolic ring of the tyramine moiety is highly suitable for this process.

The introduction of iodine onto an aromatic ring can be achieved through either electrophilic or nucleophilic substitution.

Electrophilic Aromatic Substitution: This is the most common and direct method for labeling tyramine and tyrosine residues. nih.govacs.org The electron-rich phenol (B47542) ring of tyramine is activated towards attack by an electrophilic iodine species (I⁺). jove.comjove.com This reactive species is generated in situ by oxidizing iodide anions (I⁻) from a source like Na¹²⁵I using an oxidizing agent. nih.govacs.org The presence of electron-donating groups on the substrate enhances the rate of this reaction. nih.gov

Nucleophilic Aromatic Substitution: This method is generally less applicable for directly labeling the activated ring of tyramine. unacademy.com It requires the substrate to have strong electron-withdrawing groups and a good leaving group (like a diazonium salt) at the site of substitution. nih.govunacademy.com While not the primary method for DLT, it is a key strategy for labeling other types of molecules where electrophilic attack is not feasible. nih.gov

To generate the electrophilic iodine required for labeling DLT, specific oxidizing protocols are employed. The two most prominent are the Chloramine-T and Iodobead methods. mdpi.comsnmjournals.org

Chloramine-T Method: This is a widely used, solution-phase method where Chloramine-T acts as a strong oxidizing agent to convert iodide to its reactive electrophilic form. taylorandfrancis.comportlandpress.com The reaction is fast and efficient, allowing for high specific activity labeling. taylorandfrancis.comtums.ac.ir However, because Chloramine-T is a potent oxidant, it can potentially cause damage to sensitive proteins or peptides. nih.gov The reaction must be terminated by adding a reducing agent like sodium metabisulfite (B1197395) to prevent over-labeling or oxidative damage. snmjournals.orgtaylorandfrancis.com

Iodobead Method: This method utilizes N-chloro-benzenesulfonamide immobilized on polystyrene beads (Iodobeads) as the oxidant. mdpi.commdpi.com It is considered a milder alternative to Chloramine-T. thermofisher.com The solid-phase nature of the oxidant allows for easy control of the reaction; the iodination process is stopped simply by removing the beads from the reaction solution, eliminating the need for a chemical quenching step. mdpi.comthermofisher.com This minimizes the protein's exposure to the oxidizing agent and reduces the risk of oxidative damage. thermofisher.com

Table 2: Comparison of Common Radioiodination Protocols

Feature Chloramine-T Method Iodobead Method
Oxidant Chloramine-T (in solution) N-chloro-benzenesulfonamide (solid phase)
Phase Homogeneous (solution) Heterogeneous (solid/solution)
Reaction Control Requires chemical quenching (e.g., sodium metabisulfite) Mechanical removal of beads
Pros Fast, highly efficient, high specific activity. taylorandfrancis.comportlandpress.com Milder conditions, easy to control, no quenching agent needed. mdpi.comthermofisher.com
Cons Potentially damaging to sensitive substrates. nih.gov May have slightly slower reaction kinetics.

Electrophilic and Nucleophilic Radioiodination Methods

Covalent Coupling Strategies of Radiolabeled this compound to Biological Macromolecules

Once synthesized and radiolabeled, the ¹²⁵I-DLT molecule must be covalently attached to a biological macromolecule, such as a protein or antibody. nih.gov The most common strategy leverages the carbohydrate (dilactitol) portion of the molecule.

This coupling is typically achieved through periodate (B1199274) oxidation , followed by reductive amination. creative-biolabs.com

Oxidation: The vicinal diols (adjacent hydroxyl groups) within the lactitol (B1674232) sugar moiety are cleaved using a mild oxidizing agent, sodium periodate (NaIO₄). nih.govthermofisher.com This oxidation reaction opens the sugar ring and creates highly reactive aldehyde groups. creative-biolabs.com The extent of oxidation can be controlled by adjusting the concentration of periodate. thermofisher.com

Coupling: These newly formed aldehydes can then react with primary amine groups, such as the ε-amino groups of lysine (B10760008) residues on the surface of a protein. thermofisher.comrsc.org This reaction forms a Schiff base, which is subsequently reduced with sodium cyanoborohydride (NaBH₃CN) to form a stable, covalent secondary amine bond. encyclopedia.pub

This two-part conjugation strategy—first oxidizing the glycoconjugate and then reacting it with the protein—is effective for linking carbohydrate-based labels to proteins without compromising the protein's function, especially when targeting glycosylation sites away from active domains. nih.govcreative-biolabs.comthermofisher.com This ensures that the radiolabel is securely attached to the macromolecule for in vivo tracking studies. nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name
This compound (DLT)
Lactose
Tyramine
Sodium cyanoborohydride
Sodium periodate
Chloramine-T
N-succinimidyl 3-(4-hydroxyphenyl) propionate
Sodium metabisulfite
Lysine
Iodine-125

Conjugation to Proteins (e.g., Antibodies, Lipoproteins, Surfactant Proteins)

The covalent attachment of this compound to proteins is a key step in its application for in vivo studies. The primary goal of these conjugation methods is to form a stable bond between DLT and the protein without significantly altering the protein's biological activity or pharmacokinetic profile. oup.com Two principal methods have been described for the conjugation of DLT to proteins: reductive amination and the use of cyanuric chloride.

Reductive Amination:

This is a widely used and often preferred method due to its mild reaction conditions, which help to preserve the biological integrity of the protein. oup.com The process involves several steps:

Activation of this compound: The galactose residues of the dilactitol portion of DLT are oxidized using the enzyme galactose oxidase. This reaction converts the primary alcohol groups into aldehydes, creating reactive sites on the DLT molecule. oup.com

Schiff Base Formation: The aldehyde-activated DLT is then incubated with the target protein (e.g., an antibody or lipoprotein). The aldehyde groups on DLT react with the primary amino groups on the protein, primarily the ε-amino groups of lysine residues, to form a Schiff base (an imine linkage). epdf.pub

Reduction: The unstable Schiff base is subsequently reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). oup.com This final step creates a stable, covalent bond between the this compound and the protein.

This method has been successfully used to conjugate DLT to various proteins, including immunoglobulins (IgG), oup.com low-density lipoproteins (LDL), and asialofetuin, ru.nl without affecting their normal clearance and uptake mechanisms.

Cyanuric Chloride Method:

An alternative method for conjugating DLT to proteins involves the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a linking agent. ru.nl Cyanuric chloride is a trifunctional linker that can react with nucleophiles, such as the amino groups on proteins and the hydroxyl or amino groups on the labeling molecule. However, this method has been associated with some drawbacks, including the potential for protein cross-linking and the formation of antibody aggregates, which can alter the biological properties of the conjugated protein. science.govdntb.gov.ua Consequently, reductive amination is often considered a more favorable approach for protein conjugation.

The following table provides a comparative overview of the primary methods used for conjugating this compound to proteins.

Conjugation MethodActivating AgentReactive Groups on ProteinLinkage FormedAdvantagesDisadvantages
Reductive Amination Galactose Oxidaseε-amino groups of lysineSecondary AmineMild conditions, minimizes protein damage, high efficiency. oup.comru.nlRequires enzymatic activation step.
Cyanuric Chloride Cyanuric ChlorideAmino groupsAmineDoes not require enzymatic activation.Harsher conditions, potential for protein cross-linking and aggregation. science.govdntb.gov.ua

Research Findings on Protein Conjugation:

Studies have demonstrated the successful conjugation of radioiodinated DLT to a variety of proteins to investigate their catabolism. For instance, ¹²⁵I-DLT has been conjugated to β-very low-density lipoprotein (β-VLDL) to determine its sites of catabolism, with the liver being identified as the principal organ. medkoo.com Similarly, DLT has been attached to monoclonal antibodies for radioimmunotherapy research, where its residualizing property leads to increased retention of the radiolabel at the tumor site. mdpi.com The conjugation of DLT to surfactant protein A (SP-A) has also been employed to study its catabolism by alveolar macrophages and type II cells in the lungs.

Linkage to Peptidomimetics and Other Targeting Vehicles

The application of residualizing labels like this compound extends beyond proteins to other targeting vehicles, such as peptides and peptidomimetics, to enhance their therapeutic and diagnostic efficacy. The rationale is similar to that for proteins: to increase the retention of a therapeutic or imaging agent at a target site following internalization.

Research has indicated the development of "DTPA-appended peptide moieties" alongside this compound to improve the tumor uptake of radioiodinated targeting vehicles. ru.nl This suggests that DLT is a relevant tool for modifying peptides to improve their in vivo targeting capabilities. While specific, detailed protocols for the direct conjugation of DLT to peptidomimetics are not as extensively documented as for proteins, the chemical principles of bioconjugation allow for reasoned approaches.

The conjugation would likely exploit the functional groups present on the peptide or peptidomimetic. A common strategy would be to utilize the same reductive amination chemistry employed for proteins. oup.com If the peptide contains lysine residues, their ε-amino groups would be available for reaction with aldehyde-activated DLT. Alternatively, the N-terminal amino group of the peptide could serve as a conjugation site.

The table below outlines potential strategies for the linkage of this compound to peptide-based targeting vehicles, based on established bioconjugation principles.

Targeting VehiclePotential Conjugation SiteLikely Conjugation ChemistryPurpose
Peptides/Peptidomimetics ε-amino group of Lysine, N-terminal amino groupReductive AminationTo create a residualizing label for tracking peptide localization and enhancing retention of radioisotopes at target sites (e.g., tumors). ru.nl

The development of such peptide-DLT conjugates is driven by the need to overcome the rapid clearance of small therapeutic or imaging peptides from the body, thereby increasing their concentration and residence time at the site of action. This is particularly relevant in the context of peptide receptor radionuclide therapy (PRRT), where enhanced retention of the radionuclide in tumor cells can lead to improved therapeutic outcomes.

Mechanistic Basis of Dilactitol Tyramine As a Residualizing Label

Intracellular Fate of Dilactitol Tyramine (B21549) Conjugates

The journey of a DLT-labeled macromolecule begins at the cell surface and culminates in the lysosome, where the carrier molecule is degraded, but the label is retained.

Macromolecules, such as antibodies, lipoproteins, or other proteins, are typically too large to diffuse freely across cell membranes. nih.govoup.com Their entry into cells is mediated by specific processes, most commonly receptor-mediated endocytosis. mdpi.comcas.cz In this process, the macromolecule binds to a specific receptor on the cell surface. This binding event triggers the invagination of the cell membrane to form an endocytic vesicle, or endosome, containing the receptor-ligand complex. cas.czsnmjournals.org

Once internalized, these endosomes mature and traffic within the cell. The internal environment of the endosomes becomes progressively more acidic, which often causes the dissociation of the macromolecule from its receptor. The endosomal pathway ultimately directs the macromolecule to lysosomes. snmjournals.orgacs.org Lysosomes are membrane-bound organelles containing a wide array of hydrolytic enzymes that function in an acidic environment. nih.gov Studies using DLT-labeled molecules, such as high-density lipoprotein (HDL) or monoclonal antibodies, have confirmed that the label transits from the cell surface to these lysosomal compartments following internalization. snmjournals.orgmolbiolcell.org This targeted delivery to the lysosome is the first critical step in the residualizing mechanism. niph.go.jp

Inside the lysosomes, the acidic milieu and a cocktail of hydrolases, including proteases, nucleases, and lipases, work to break down the internalized macromolecule into its constituent components, such as amino acids or fatty acids. mdpi.comnih.gov When a protein labeled with DLT enters the lysosome, the protein portion is extensively degraded by these enzymes. nih.govphysiology.org This catabolic process effectively severs the bulk of the carrier from the DLT label. niph.go.jp

The result of this degradation is the liberation of the radiolabeled DLT moiety, which is typically still attached to a single amino acid (tyrosine) and potentially a few other amino acid remnants that were sterically protected from the proteases. cas.cz While the carrier protein is digested, the DLT-tyramine conjugate itself is designed to resist this enzymatic breakdown. physiology.orgresearchgate.net

Cellular Uptake and Lysosomal Internalization of Labeled Macromolecules

Biochemical Characteristics Enabling Lysosomal Trapping

The prolonged retention of the DLT label within the lysosome is not a passive event but a direct consequence of its specific biochemical and physical properties. These characteristics ensure that once the label enters the lysosome, it cannot easily exit.

The core of DLT's residualizing capacity lies in its resistance to lysosomal enzymes. cas.czsc.edu The DLT molecule is synthesized by the reductive amination of lactose (B1674315) with tyramine, creating a dilactitol-tyramine conjugate. The dilactitol component, a sugar alcohol, is not a substrate for the glycosidases present in lysosomes. sc.edu Similarly, the bond connecting the dilactitol to the tyramine is stable and not susceptible to cleavage by lysosomal hydrolases. researchgate.net This inherent non-metabolizable nature ensures that the label remains intact after the carrier protein has been completely digested. physiology.orgphysiology.org In contrast, standard radioiodination of tyrosine residues on a protein results in the formation of iodotyrosine upon degradation, a small molecule that can be rapidly transported out of the lysosome and the cell. mdpi.comcas.cz

Table 1: Comparison of Cellular Retention for Different Labeling Methods
Labeling MethodPost-Degradation ProductMetabolizable in Lysosome?Cellular RetentionReference
Direct Iodination (e.g., Iodogen)IodotyrosineNo (but rapidly transported out)Low; rapid efflux from cell mdpi.com, cas.cz
Dilactitol Tyramine (DLT)125I-DLT-TyramineNoHigh; trapped in lysosome physiology.org, physiology.org, sc.edu

The product of lysosomal degradation, the DLT-tyramine conjugate, is a highly hydrophilic (water-soluble) molecule. cas.czsc.edu This hydrophilicity is conferred by the numerous hydroxyl groups of the dilactitol sugar moiety. The lysosomal membrane, like other cellular membranes, is a hydrophobic lipid bilayer. nih.gov This fundamental difference in polarity creates a formidable barrier, preventing the hydrophilic DLT conjugate from passively diffusing across the lysosomal membrane into the cytoplasm. cas.cz While small, lipophilic molecules can cross this barrier, the large, polar DLT molecule is effectively trapped within the aqueous environment of the lysosome. bioivt.com

The molecular weight and size of the DLT moiety also contribute to its retention. While not as large as some other residualizing labels like inulin-tyramine (Mr ~5000), the DLT conjugate (Mr ~915.67) is significantly larger than simple amino acids or iodotyrosine. sc.edumedkoo.com This size further hinders its ability to pass through the lysosomal membrane, either by diffusion or via any potential small molecule transporters that might be present. sc.edu Research has shown that increasing the molecular weight of the saccharide portion of a residualizing label generally improves its retention within the cell, underscoring the importance of molecular size in preventing escape from the lysosome. sc.edu

Table 2: Biochemical Properties of this compound and Their Role in Lysosomal Trapping
Biochemical CharacteristicDescriptionMechanism of ActionReference
Non-MetabolizableThe dilactitol structure is resistant to degradation by lysosomal hydrolases.Prevents breakdown of the label into smaller, excretable fragments. cas.cz, sc.edu, researchgate.net
HydrophilicityThe molecule is highly polar and water-soluble due to its sugar alcohol component.Inhibits diffusion across the hydrophobic lipid bilayer of the lysosomal membrane. cas.cz, sc.edu
Molecular WeightThe molecule has a substantial molecular weight (915.67 g/mol).Sterically hinders passage through the lysosomal membrane or potential transporters. medkoo.com, sc.edu

Hydrophilic Properties Preventing Membrane Translocation

Comparative Analysis of Intracellular Retention Dynamics

The efficacy of a residualizing label is fundamentally determined by its ability to remain trapped within the target cell long after the catabolism of its carrier protein. The intracellular retention dynamics of this compound (DLT) have been extensively studied, revealing prolonged retention times that underscore its utility in tracking protein degradation sites.

The retention half-life of the degradation products of DLT-labeled proteins varies depending on the specific cell type and the physiological environment. In vitro studies using cultured cells provide a controlled environment to assess these dynamics, while in vivo experiments in animal models offer insights into the label's behavior in a complex biological system.

Research has demonstrated that following the degradation of a carrier protein like rat serum albumin (RSA) labeled with ¹²⁵I-DLT, the resulting radioactive catabolites are released from cultured cells with half-lives ranging from 26 to 37 hours. nih.gov Notably, a comparative study involving fibroblasts, endothelial cells, and macrophages—all implicated in albumin catabolism in vivo—found no significant differences in the retention of these degradation products among the three cell types. nih.gov

In animal tissues, the retention half-lives are generally longer. For instance, the degradation products of ¹²⁵I-DLT-labeled asialofetuin exhibit a half-life of approximately 2.3 days (55.2 hours) in the rat liver. sc.edu When attached to surfactant protein A (SP-A), the ¹²⁵I-DLT label showed a biological half-life of 29.1 hours in the total lung compartment of mice. physiology.org Furthermore, studies tracking the whole-body radioactivity from ¹²⁵I-DLT-labeled rat serum albumin observed a retention half-life of about 5.1 days (122.4 hours), indicating substantial retention of the degradation products. nih.gov This is significantly longer than conventionally radioiodinated albumin, whose degradation products are rapidly cleared from the body. nih.gov

Table 1: Retention Half-Life of ¹²⁵I-Dilactitol Tyramine Degradation Products

Biological Model Carrier Protein Tissue/Cell Type Retention Half-Life
Cultured Cells Rat Serum Albumin Fibroblasts 26-37 hours nih.gov
Cultured Cells Rat Serum Albumin Endothelial Cells 26-37 hours nih.gov
Cultured Cells Rat Serum Albumin Macrophages 26-37 hours nih.gov
Rat Asialofetuin Liver ~2.3 days (55.2 h) sc.edu
Mouse Surfactant Protein A Lung (total compartment) 29.1 hours physiology.org
Rat Rat Serum Albumin Whole Body ~5.1 days (122.4 h) nih.gov

The efficiency of intracellular retention of this compound is not absolute and can be influenced by several key factors. These include the intrinsic properties of the label itself, the method of its conjugation to the carrier protein, and the nature of the carrier protein and the cell type involved.

Physicochemical Properties of the Label: The fundamental principle behind DLT's retention is its structure. After the protein component is degraded by lysosomal hydrolases, the remaining DLT-tyramine catabolite is a relatively large, hydrophilic molecule. nih.govsc.edu This size and charge prevent it from easily diffusing across the lysosomal and cellular membranes, effectively trapping it within the cell. nih.govsc.edu Studies comparing different glycoconjugate labels have shown that larger, disubstituted derivatives are retained more efficiently than smaller, monosubstituted ones. nih.gov This size-dependent retention mechanism underscores the importance of the bulky dilactitol moiety for efficient intracellular trapping. In comparative studies, iodinated labels like dilactitol-tyramine have been found to be retained within cells four to five times longer than conventional iodine labels. researchgate.netacs.org

Chemistry of Conjugation: The method used to attach DLT to the carrier protein has a significant impact on the retention of its degradation products. Research has demonstrated that glycoconjugates coupled to proteins via reductive amination are retained more efficiently within the body compared to those coupled using cyanuric chloride. nih.gov Specifically, ¹²⁵I-dilactitol-tyramine linked to a protein through reductive amination was found to be the most efficiently entrapped label in the liver. nih.gov

Characteristics of the Carrier Protein and Cell Type: While one study found no significant difference in DLT catabolite retention between fibroblasts, endothelial cells, and macrophages in vitro, nih.gov the rate at which different carrier proteins are catabolized can influence the apparent effectiveness of the residualizing label. For antibodies that are internalized and degraded rapidly, the advantage of using a residualizing label like DLT over a conventional one becomes more pronounced, leading to a substantial increase in the retention of the radiolabel within the target cells. mdpi.com The trapping occurs within lysosomes, where the acidic environment contributes to the retention of the hydrophilic, charged catabolite. nih.govsc.edu

Applications in Molecular and Cellular Biology Research

Elucidation of Protein Catabolism Pathways

The use of [¹²⁵I]DLT has been fundamental in determining where and how quickly circulating proteins are broken down in the body. By labeling a protein of interest and tracking the accumulation of radioactivity, researchers can pinpoint the specific tissues and even the cell types responsible for its degradation.

Studies utilizing [¹²⁵I]DLT-labeled proteins have provided quantitative data on their degradation across various organs. When rat serum albumin (RSA) was labeled with [¹²⁵I]DLT, its clearance from circulation was similar to conventionally labeled albumin (half-life of ~2.2 days). osti.govnih.gov However, the whole-body half-life of the radioactivity from [¹²⁵I]DLT-albumin was significantly longer (~4.3-5.1 days) compared to ¹²5I-albumin (~2.2 days), indicating substantial retention of the degradation products in the tissues where catabolism occurred. sc.eduosti.govnih.gov

Measurements taken days after injection revealed the distribution of these trapped catabolites. For albumin, the skin and muscle together accounted for the largest fraction, holding 50-60% of the total degradation products. osti.govnih.gov In studies of immunoglobulins, the liver was identified as the predominant site for monomeric IgA (mIgA) catabolism in mice, accounting for more degradation than all other tissues combined. aai.org Similarly, the liver was a major site for the breakdown of specific forms of IgG1, alongside the skin, which was the primary site for all tested IgG1 variants. oup.com The spleen was also noted as a site of rapid catabolism for IgG1. oup.com For surfactant protein A (SP-A) introduced into the lungs of mice, catabolism was found to be split between lung macrophages and type II alveolar cells. physiology.orgphysiology.org The kidneys have been identified as a primary clearance organ for certain truncated forms of apolipoprotein B (apoB). ahajournals.org

The residualizing nature of [¹²⁵I]DLT makes it ideal for identifying the primary sites of catabolism for various plasma proteins. By measuring the accumulated radioactivity in different organs after the labeled protein has been cleared from circulation, a clear picture of its metabolic fate emerges.

Albumin: Studies in rats definitively identified fibroblasts in the skin and muscle as the major cell type responsible for albumin degradation in vivo. osti.govnih.gov This was confirmed by isolating fibroblasts from skin and finding that the amount of radioactivity they contained matched predictions from whole-tissue measurements. osti.govnih.gov

Immunoglobulins: The liver, specifically hepatocytes, is the main site for the uptake and catabolism of both monomeric and polymeric IgA in primates and mice. aai.orgnih.gov For IgG, catabolism is more broadly distributed, with the skin, muscle, and liver all playing significant roles. aai.org

Lipoproteins: The liver is the principal catabolic site for β-very low-density lipoprotein (β-VLDL) and low-density lipoprotein (LDL). nih.gov The adrenal glands also show high catabolic activity for β-VLDL when normalized for tissue weight. nih.gov In contrast, lipoproteins containing truncated forms of apoB are redirected from the liver and primarily taken up by the kidneys. ahajournals.org

ProteinPrimary Catabolic Site(s)Primary Cell Type(s)Reference(s)
AlbuminSkin, MuscleFibroblasts sc.eduosti.govnih.gov
Monomeric IgALiverHepatocytes aai.orgnih.gov
IgGSkin, Muscle, LiverNot specified oup.comaai.org
β-VLDL / LDLLiver, Adrenal GlandsNot specified nih.gov
Truncated ApoB LipoproteinsKidneyNot specified ahajournals.org
Surfactant Protein A (Lung)LungAlveolar Macrophages, Type II Cells physiology.orgphysiology.org

[¹²⁵I]DLT is also used in vitro to study how specific cell types process macromolecules. Cultured cells are incubated with a [¹²⁵I]DLT-labeled protein, and the retention of radioactivity provides a measure of uptake and degradation. For instance, studies with cultured rabbit skin fibroblasts confirmed that the DLT label did not interfere with normal lipoprotein processing. nih.gov This methodology has been applied to various cellular models, including:

Fibroblasts to quantify albumin catabolism. osti.govgrantome.com

Isolated lung macrophages and type II cells to determine their respective roles in surfactant protein A degradation. physiology.org

Adrenocortical cell lines (e.g., Y1-BS1) to investigate the mechanisms of HDL processing and steroidogenesis. pnas.orgmolbiolcell.org

Transfected cell lines (e.g., CHO, COS-7, Sf9) to study the function of specific receptors in lipoprotein metabolism. pnas.orgplos.orgresearchgate.net

In these experiments, the acid-soluble portion of intracellular radioactivity represents the degraded protein (the [¹²⁵I]DLT catabolite), while the acid-precipitable portion represents intact or partially degraded protein. osti.govpnas.org This distinction allows for a quantitative assessment of macromolecular processing within the cell.

Identification of Primary Catabolic Sites for Circulating Proteins (e.g., Albumin, Immunoglobulins, Lipoproteins)

Investigation of Selective Lipid Uptake and Metabolism

A sophisticated application of DLT involves dual-labeling lipoproteins to distinguish between the uptake of the entire particle and the selective uptake of its lipid components. This has been particularly important in understanding HDL metabolism.

To track the selective uptake of cholesteryl esters (CE) from HDL, lipoproteins are labeled with two different radioisotopes. The protein component (apolipoproteins) is labeled with [¹²⁵I]DLT, while the cholesteryl ester core is marked with a non-hydrolyzable, tritium-labeled tracer like [³H]cholesteryl oleoyl (B10858665) ether ([³H]COE). pnas.orgpnas.orgplos.orgoup.com

When HDL binds to a cell, two things can happen: the entire particle can be endocytosed and degraded, or only the cholesteryl ester can be "selectively" taken up without the degradation of the protein shell. pnas.orgmolbiolcell.org In the first case, both ³H and ¹²⁵I radioactivity will accumulate inside the cell. In the second, "selective uptake" pathway, only the [³H]COE is delivered to the cell, while the [¹²⁵I]DLT-apolipoprotein particle is released back into the medium. pnas.org Therefore, by measuring the differential accumulation of the two labels, researchers can precisely quantify the amount of selective CE uptake. pnas.orgplos.org This is calculated by subtracting the amount of CE uptake attributable to whole particle internalization (measured by ¹²⁵I) from the total cellular uptake of CE (measured by ³H). pnas.org

Component LabeledRadiolabelPurposeReference(s)
HDL Apolipoproteins[¹²⁵I]Dilactitol Tyramine (B21549) ([¹²⁵I]DLT)Tracks HDL particle association and degradation (holoparticle uptake). pnas.orgmolbiolcell.orgpnas.orgplos.org
HDL Cholesteryl Esters[³H]Cholesteryl Oleoyl Ether ([³H]COE)Tracks total cholesteryl ester delivery to the cell. pnas.orgmolbiolcell.orgpnas.orgplos.org
Calculated Difference ([³H]Uptake - ¹²⁵I Uptake)Quantifies selective cholesteryl ester uptake. pnas.org

The dual-labeling strategy using [¹²⁵I]DLT has been instrumental in characterizing the function of the Scavenger Receptor Class B Type I (SR-BI), the primary receptor that mediates HDL selective cholesteryl ester uptake. pnas.orgmolbiolcell.orgpnas.orgnih.gov

Confirming SR-BI Function: In cells engineered to overexpress SR-BI, incubation with dual-labeled HDL resulted in a significant increase in selective CE uptake ([³H]COE) with little increase in apolipoprotein degradation ([¹²⁵I]DLT), confirming SR-BI's role in this pathway. pnas.orgresearchgate.net

Receptor Inhibition Studies: Treatment of adrenocortical cells with an antibody that blocks SR-BI led to a marked inhibition of selective CE uptake from [¹²⁵I]DLT-[³H]COE-labeled HDL, providing strong evidence that SR-BI is the major route for delivering HDL cholesterol for steroid hormone synthesis. pnas.org

Investigating Receptor Location and Mechanism: Using this labeling technique in conjunction with microscopy, SR-BI has been shown to cluster on microvillar extensions of the cell surface, which are proposed to be specialized domains for cholesterol trafficking between the cell and HDL. molbiolcell.orgpnas.org

These studies, reliant on the unique properties of dilactitol tyramine as a residualizing label, have fundamentally shaped the current understanding of how cells handle HDL cholesterol via the SR-BI receptor. pnas.orgmolbiolcell.orgpnas.orgahajournals.org

Analysis of Intracellular Cholesterol Trafficking Pathways

The intricate pathways of cholesterol movement within cells are fundamental to cellular homeostasis. This compound has been instrumental in dissecting these pathways, particularly in the context of high-density lipoprotein (HDL) metabolism. Researchers utilize a dual-labeling strategy, where HDL particles are tagged with both a non-degradable cholesteryl ether (like [³H]cholesteryl oleoyl ether) to trace the lipid component, and ¹²⁵I-dilactitol tyramine to trace the protein component (apolipoproteins). nih.govpnas.orgahajournals.org

This approach allows for the differentiation between the uptake of the entire HDL particle and the "selective uptake" of cholesterol, a process where cholesteryl esters are transferred from HDL to the cell without the internalization and degradation of the apolipoprotein shell. nih.govpnas.org Studies using this method have been pivotal in characterizing the function of the Scavenger Receptor Class B, Type I (SR-BI). For instance, in cultured adrenocortical cells, experiments with ¹²⁵I-dilactitol tyramine labeled HDL demonstrated that SR-BI is the primary route for delivering HDL cholesterol to support steroidogenesis. pnas.orgoup.com By measuring the accumulation of the trapped ¹²⁵I label versus the ³H-cholesterol label, researchers can quantify the efficiency of selective cholesterol uptake. pnas.orgahajournals.org

In COS-M6 cells engineered to express specific SR-BI mutants, the use of [¹²⁵I]this compound-[³H]-cholesterol oleolyl ether HDL revealed that certain mutations could disrupt the receptor's signaling function without altering its ability to bind HDL or mediate cholesterol uptake and efflux. ahajournals.org This highlights the power of this compound in dissecting the multi-faceted roles of proteins involved in cholesterol trafficking.

Study SystemLabeled MoleculeKey FindingReference
Cultured Mouse Adrenocortical Cells (Y1-BS1)[¹²⁵I]this compound-[³H]cholesteryl oleolyl ether hHDL₃SR-BI is the major pathway for selective HDL cholesterol delivery for steroidogenesis. pnas.org
COS-M6 Cells with SR-BI Mutants[¹²⁵I]this compound-[³H]-cholesterol oleolyl ether HDLSeparated the signaling function of SR-BI from its role in cholesterol transport. ahajournals.org
WI38[SR-BI] and Y1-BS1 Cells¹²⁵I/[³H]HDL (labeled with this compound and cholesteryl oleoyl ether)SR-BI-mediated cholesterol trafficking occurs primarily in clusters on microvillar extensions of the plasma membrane. nih.gov

Studies on Receptor-Mediated Internalization and Trafficking

The internalization of ligands upon binding to cell surface receptors is a fundamental process that governs cell signaling, nutrient uptake, and therapeutic agent efficacy. This compound has proven to be a superior tool for studying these events, particularly for molecules that undergo rapid intracellular degradation.

Analysis of Antibody Internalization and Catabolism in Cells

In the field of oncology and immunology, understanding how antibodies are internalized and processed by target cells is crucial for the development of antibody-based therapies. Labeling antibodies with ¹²⁵I-dilactitol tyramine provides a clear advantage over conventional radioiodination. nih.govaacrjournals.org Once the antibody-antigen complex is internalized and degraded within lysosomes, the conventional ¹²⁵I-tyrosine catabolite can be released from the cell, leading to an underestimation of the total amount of antibody that has been processed. In contrast, the ¹²⁵I-dilactitol tyramine label is retained, providing a cumulative and more accurate measure of antibody catabolism. nih.govphysiology.org

Research on B-cell lymphoma xenografts using anti-CD20, anti-CD147, and anti-MHC class II antibodies showed that significant specific antibody uptake was only observed when residualizing labels like ¹²⁵I-iodo-dilactitol-tyramine were used. aacrjournals.org This finding strongly suggests that antibody catabolism is much more rapid and has a greater impact on antibody accumulation in tumors in vivo than is suggested by in vitro experiments. aacrjournals.org Similarly, studies with anti-CD22 antibodies, known to be rapidly internalized, confirmed the marked advantage of using ¹²⁵I-dilactitol tyramine for tracking uptake in lymphoma xenografts. nih.gov

Delineation of Ligand-Receptor Interactions Leading to Degradation

The use of this compound helps to precisely delineate the pathway from receptor binding to lysosomal degradation. By comparing the cellular accumulation of proteins labeled with ¹²⁵I-dilactitol tyramine versus those with a non-residualizing label, researchers can quantify the fraction of internalized ligand that is targeted for degradation.

For example, studies on lipoproteins containing truncated apolipoprotein B (apo B-70.5) utilized ¹²⁵I-dilactitol tyramine to confirm that these lipoproteins are taken up and degraded through a receptor-mediated process involving megalin, not the LDL receptor. nih.gov The retention of the label within the cells provided clear evidence of internalization and subsequent catabolism following the ligand-receptor interaction at the cell surface. nih.gov This principle has also been applied to the study of serum albumin catabolism, where ¹²⁵I-dilactitol tyramine labeling identified fibroblasts as a major site of degradation in peripheral tissues like skin and muscle. nih.gov The persistence of the label within these cells was critical to their identification as key players in albumin turnover. nih.gov

LigandReceptor/TargetModel SystemKey Finding with this compoundReference
Anti-CD20, Anti-CD147, Anti-MHC class II AntibodiesCD20, CD147, MHC class IIRaji B-cell lymphoma xenografts in SCID miceDemonstrated that specific antibody uptake in tumors is only apparent with a residualizing label, indicating rapid in vivo catabolism. aacrjournals.org
Anti-CD22 Antibody (LL2)CD22Ramos B-cell lymphoma xenografts in nude miceShowed markedly enhanced retention and uptake in tumors compared to conventional iodine labels. nih.gov
Serum AlbuminNot specifiedRatsIdentified fibroblasts in skin and muscle as a major site of albumin degradation in vivo. nih.gov
Truncated Lipoprotein (Lp B-70.5)MegalinF9 cellsConfirmed that interaction with megalin leads to the endocytosis and degradation of the lipoprotein particle. nih.gov

Contributions to Understanding Specific Biological Processes in Model Systems

The application of this compound extends to the study of organ-specific metabolic processes in whole animal models, providing a systems-level understanding of protein and lipoprotein turnover.

Lipoprotein Metabolism in Animal Models

Animal models, particularly mice, are essential for studying the complex interplay of factors that regulate lipoprotein metabolism. nih.govnih.gov To trace the fate of HDL particles in vivo, researchers injected mice with human HDL₂ labeled with ¹²⁵I-dilactitol tyramine. nih.gov In a key study, apoA-I deficient mice over-expressing the SR-BI receptor in their livers were used. HDL recovered from these mice was significantly smaller than HDL from control mice, indicating that SR-BI activity generates small, dense HDL "remnants." nih.gov When these remnants were injected into other mice, they were rapidly remodeled back into larger HDL particles. This study, made possible by the stable tracking afforded by this compound, identified a previously unclear pathway in HDL metabolism that is critical for determining the rate of apolipoprotein A-I catabolism and reverse cholesterol transport. nih.gov

Further studies in CD36 null mice used dual-labeled HDL (with ¹²⁵I-dilactitol tyramine and ³H-cholesteryl oleolyl ether) to assess HDL clearance, finding that while clearance was unchanged, these mice exhibited enhanced hepatic secretion of apoA-I and peripheral cholesterol efflux, suggesting a role for CD36 in regulating these pathways. plos.org

Surfactant Protein Turnover in Lung Physiology

Pulmonary surfactant is a complex mixture of lipids and proteins essential for lung function, and its components are in a constant state of turnover. nih.govnih.gov Understanding the catabolism of surfactant proteins is key to understanding lung physiology and disease. To this end, surfactant protein A (SP-A) was labeled with the residualizing ¹²⁵I-dilactitol-tyramine and administered intratracheally to mice. physiology.orgphysiology.orgnih.gov

This technique allowed researchers to identify the specific cell types responsible for SP-A breakdown. By isolating alveolar macrophages and type II epithelial cells from the lungs at various time points after administration, the study determined the amount of trapped radiolabel in each cell population. physiology.orgphysiology.org The results showed that macrophages and type II cells contribute equally to the catabolism of SP-A in mice. physiology.orgphysiology.orgnih.gov The half-life of the TCA-precipitable label in the lung tissue was found to be 6.2 hours, which was consistent with previous measurements using other labeling methods, validating that the this compound tag did not interfere with the natural degradation process. physiology.org This research provided direct in vivo evidence clarifying the cellular basis of surfactant protein turnover. physiology.orgphysiology.org

Biological ProcessModel SystemLabeled MoleculeKey Research FindingReference
HDL MetabolismApoA-I(-/-) mice with hepatic SR-BI overexpression¹²⁵I-dilactitol tyramine-HDL₂Identified a pathway where hepatic SR-BI generates small HDL remnants that are rapidly remodeled in plasma. nih.gov
Surfactant Protein TurnoverMice¹²⁵I-dilactitol-tyramine-SP-ADemonstrated that alveolar macrophages and type II cells contribute equally to the catabolism of SP-A. physiology.orgphysiology.orgnih.gov

Analytical and Characterization Approaches Utilizing Dilactitol Tyramine

Assessment of Radiochemical Purity and Stability of Conjugates

Ensuring the purity and stability of the radiolabeled conjugate is the foundational step before its use in biological studies. The primary goal is to separate the fully formed, radiolabeled protein from any free, unconjugated DLT or detached radionuclides.

Chromatographic methods are indispensable for analyzing the purity of DLT-protein conjugates. They separate molecules based on physical properties like size, charge, or hydrophobicity.

Size Exclusion Chromatography (SEC): This is a principal method for determining the radiochemical purity of protein conjugates. chromatographyonline.comunige.ch SEC separates molecules based on their hydrodynamic radius, effectively distinguishing large protein conjugates from smaller, unbound radiolabeled DLT. chromatographyonline.comnih.gov The process involves passing the sample through a column packed with porous beads. Larger molecules, such as the intact DLT-protein conjugate, are excluded from the pores and elute more quickly, while smaller molecules, like free [¹²⁵I]DLT, penetrate the pores and have a longer retention time. chromatographyonline.com The radioactivity of the eluted fractions is measured to quantify the percentage of the radionuclide associated with the protein, which defines the radiochemical purity. For instance, studies involving antibodies conjugated with radiolabeled DLT have utilized SEC to confirm that the radionuclide is successfully attached to the antibody. researchgate.net A high-purity preparation will show a major radioactivity peak corresponding to the molecular weight of the protein conjugate and minimal peaks for low-molecular-weight species. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used to assess purity and stability. researchgate.nettums.ac.ir In the context of DLT conjugates, reverse-phase HPLC can be used to separate the labeled protein from unlabeled protein and free label based on differences in hydrophobicity. The addition of the DLT moiety can slightly alter the protein's retention time compared to the unmodified protein. Analytical HPLC has been used to confirm the purity of precursor peptides before conjugation. tums.ac.ir For complex molecules like antibody-drug conjugates, which share characteristics with DLT-protein conjugates in terms of added hydrophobicity, adjusting the mobile phase with organic solvents like isopropanol (B130326) can be crucial for achieving good peak shape and accurate quantification. phenomenex.com

The stability of the conjugate is often assessed by incubating it in relevant biological media (e.g., serum) at physiological temperatures and analyzing samples at various time points using these chromatographic techniques. researchgate.net A stable conjugate will show minimal degradation or release of the radiolabel over time. For example, the stability of a radiolabeled antibody was tracked over 48 hours in both PBS and serum. researchgate.net

TechniquePrincipleApplication for DLT-ConjugatesTypical Finding
Size Exclusion Chromatography (SEC) Separation based on molecular size (hydrodynamic radius). chromatographyonline.comRemoves free, unconjugated [¹²⁵I]DLT from the labeled protein. oup.com Quantifies high molecular weight aggregates.A high percentage (>95%) of radioactivity elutes with the protein peak, confirming high radiochemical purity. researchgate.netoup.com
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, charge, or size under high pressure. tums.ac.irConfirms the purity of the DLT-conjugate and can be used to analyze its stability over time in biological fluids. researchgate.netA single major radioactive peak corresponding to the intact conjugate, with minimal secondary peaks. tums.ac.ir

Precipitative methods offer a rapid and straightforward way to assess the amount of radiolabel incorporated into a protein versus the amount that remains free.

Trichloroacetic Acid (TCA) Precipitation: This is a classic and widely used technique to determine radiochemical purity. neb.comthermofisher.com TCA causes large molecules like proteins to precipitate out of solution, while small molecules like free amino acids, small peptides, or unconjugated DLT remain soluble. neb.comresearchgate.net The procedure involves adding a cold solution of TCA (typically 10-25%) to the radiolabeled sample. oup.comneb.com The mixture is then centrifuged to pellet the precipitated, protein-bound radioactivity. The radioactivity in the pellet is compared to the total radioactivity in the initial sample to calculate the percentage of incorporation. A high percentage of TCA-precipitable counts (e.g., >95%) indicates high radiochemical purity. oup.com This method is frequently cited in studies preparing DLT-protein conjugates to provide a quick quality control check. oup.compnas.org For example, after labeling an antibody with [¹²⁵I]DLT, the final product was found to be ~95% precipitable in 10% TCA, signifying a successful conjugation. oup.com It is a reliable method for separating protein-bound radiolabel from free radiolabel in biological samples like blood and tissue homogenates to correct for the presence of free label during biodistribution studies. researchgate.netnih.gov

MethodPrincipleApplication for DLT-ConjugatesTypical Finding
Trichloroacetic Acid (TCA) Precipitation Differential precipitation of macromolecules (proteins) versus small molecules in strong acid. neb.comQuantifies the percentage of radionuclide successfully conjugated to the protein by separating it from free [¹²⁵I]DLT. oup.compnas.orgHigh percentage (>95%) of radioactivity is found in the TCA-precipitated pellet, indicating successful labeling. oup.com

Chromatographic Techniques (e.g., HPLC, Size Exclusion Chromatography)

Quantification of Radiolabel Retention and Distribution

Once a DLT-protein conjugate of high purity is prepared, the next step is to determine its biological fate. Because DLT is a residualizing label, its radioactive marker ([¹²⁵I] or [¹³¹I]) becomes trapped within the cells that take up and degrade the protein conjugate. pnas.orgacs.org This property allows for precise tracking of the sites of protein catabolism.

Gamma spectroscopy is the primary method for quantifying the amount of a gamma-emitting radionuclide, such as ¹²⁵I or ¹³¹I, in biological samples.

Tissue Biodistribution: In preclinical studies, after administering the radiolabeled DLT-conjugate, various organs and tissues are harvested at different time points. A gamma counter is used to measure the radioactivity in each tissue sample. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). This quantitative data reveals the organ distribution pattern of the conjugate and identifies the primary sites of its uptake and degradation. The residualizing nature of the DLT label ensures that the measured radioactivity accurately reflects the location of catabolism. acs.org

Cellular Uptake and Catabolism: In in vitro experiments, cultured cells are incubated with the DLT-protein conjugate. At the end of the incubation, the cells are washed, and the cell-associated radioactivity is measured using a gamma counter. google.com.na To distinguish between surface-bound and internalized protein, cells can be treated with a wash solution that strips surface proteins before counting. The internalized radioactivity, trapped due to the DLT label, provides a direct measure of protein uptake and degradation by the cells.

While gamma counting provides bulk measurements of radioactivity in tissues, autoradiography offers microscopic localization of the radiolabeled degradation products.

Tissue Level Autoradiography: This technique involves placing thin sections of tissues that have accumulated the radiolabeled DLT-conjugate in contact with a photographic emulsion or a phosphor imaging screen. The radiation emitted from the trapped [¹²⁵I]DLT-degradation products exposes the film or screen, creating an image that maps the precise location of radioactivity within the tissue architecture. This allows researchers to identify specific cell types or structures responsible for the protein's uptake.

Cellular Autoradiography: At an even higher resolution, electron microscopy autoradiography can be used to visualize the subcellular localization of the radiolabeled catabolites. This can confirm, for example, that the degradation products of the DLT-protein conjugate are trapped within lysosomes, which is the expected fate for a residualizing label.

Gamma Spectroscopy for Tissue and Cellular Radioactivity Measurement

Integration with Other Biochemical Assays

The data obtained from radiolabeling studies with DLT-conjugates are most powerful when integrated with other biochemical and immunological assays. This integration helps to correlate protein trafficking and catabolism with specific biological functions.

Binding Assays: Cell binding assays are often performed in parallel to uptake studies. google.com.na For example, a cold ligand inhibition assay can be used to demonstrate that the DLT-conjugated protein retains its ability to bind specifically to its target receptor. google.com.na In such an assay, increasing concentrations of the unlabeled protein are used to compete with the binding of a fixed amount of the radiolabeled DLT-conjugate, demonstrating receptor-specific binding.

Immunoassays (ELISA, Western Blot): These assays can be used to measure the levels of the target receptor or other relevant proteins in the tissues or cells being studied. For instance, a high level of radioactivity in a particular tissue, as measured by gamma counting, could be correlated with high expression of the target receptor in that tissue, as determined by Western blot.

Functional Assays: The ultimate goal is often to link protein catabolism to a functional outcome. For example, in studies of lipoprotein metabolism, HDL labeled with a radioactive DLT tag ([¹²⁵I]DLT) and a lipid tag ([³H]cholesteryl ether) can be used simultaneously. pnas.org TCA precipitation is used to measure the degradation of the protein component (¹²⁵I), while the ³H label tracks the delivery of cholesterol to the cell. pnas.org This dual-label approach, combined with HPLC analysis of steroid products, allows researchers to directly link the uptake and degradation of the HDL particle to the process of steroidogenesis. pnas.org

By combining these analytical and biochemical approaches, a comprehensive picture emerges of how a protein, tracked by its DLT conjugate, is targeted, internalized, and degraded, and what the functional consequences of these events are.

Co-labeling Strategies (e.g., with ³H-cholesteryl oleoyl (B10858665) ether) for Multifaceted Analysis

Dilactitol tyramine (B21549) (DLT) is frequently utilized in co-labeling strategies, particularly in lipid transport studies, to simultaneously track different components of lipoprotein particles. A common and powerful co-labeling partner for DLT is ³H-cholesteryl oleoyl ether (³H-COE). This dual-labeling approach allows researchers to differentiate between the fate of the lipoprotein particle's protein component and its cholesteryl ester core.

In this strategy, DLT is typically labeled with a gamma-emitting radionuclide like Iodine-125 (¹²⁵I), creating ¹²⁵I-DLT. This compound serves as a "residualizing" label for the apolipoproteins, the protein components of lipoproteins like high-density lipoprotein (HDL) and low-density lipoprotein (LDL). physiology.orgmdpi.com The term "residualizing" signifies that after the lipoprotein is internalized and degraded by cells, the radiolabeled DLT moiety is trapped within the cell, providing a cumulative measure of lipoprotein particle uptake. mdpi.comsnmjournals.org

Concurrently, the cholesteryl ester portion of the lipoprotein is labeled with ³H-COE, a non-hydrolyzable analog of cholesteryl ester. plos.orgnih.gov The use of a non-hydrolyzable ether linkage prevents the label from being cleaved and re-utilized by the cell, ensuring that the tritium (B154650) (³H) signal accurately reflects the uptake of the cholesteryl ester core. plos.orgplos.org

This dual-labeling technique is instrumental in dissecting the "selective uptake" of cholesteryl esters, a key function of receptors like the Scavenger Receptor Class B Type I (SR-BI). plos.orgahajournals.org Selective uptake is the process by which cells take up cholesteryl esters from HDL without internalizing the entire lipoprotein particle. By measuring both ¹²⁵I and ³H radioactivity, researchers can distinguish between the uptake of the entire HDL particle (tracked by ¹²⁵I-DLT) and the selective uptake of its cholesteryl ester cargo (tracked by the differential accumulation of ³H-COE over ¹²⁵I-DLT). physiology.orgnih.gov

For instance, in studies investigating HDL metabolism, HDL particles are double-labeled with ¹²⁵I-DLT and ³H-COE. plos.orgplos.org The amount of cell-associated ¹²⁵I radioactivity reflects the total number of HDL particles bound to and internalized by the cells. The ³H radioactivity, on the other hand, measures the total amount of cholesteryl ester taken up. The difference between the normalized uptake of ³H-COE and ¹²⁵I-DLT provides a quantitative measure of selective cholesteryl ester uptake. nih.gov

Table 1: Example of Radiolabels Used in Co-labeling Studies with Dilactitol Tyramine

Component LabeledRadiolabeling AgentRadionuclidePurpose
ApolipoproteinThis compound (DLT)Iodine-125 (¹²⁵I)To track the uptake of the entire lipoprotein particle. physiology.orgmdpi.com
Cholesteryl EsterCholesteryl Oleoyl Ether (COE)Tritium (³H)To track the uptake of the cholesteryl ester core. plos.orgnih.gov

This co-labeling strategy has been fundamental in characterizing the function of lipoprotein receptors and understanding the cellular mechanisms of cholesterol transport in various cell types, including adrenal cells, hepatocytes, and macrophages. physiology.orgplos.orgphysiology.org

Correlation with Functional Assays in In Vitro Cellular Systems

The data obtained from this compound-based labeling assays are critically correlated with functional assays in in vitro cellular systems to provide a comprehensive understanding of cellular processes. This is particularly evident in the study of lipoprotein metabolism and receptor function.

In studies of the SR-BI receptor, for example, the uptake of ¹²⁵I-DLT-labeled HDL is directly correlated with functional outcomes such as cholesterol efflux and the subsequent activation of intracellular signaling pathways. ahajournals.org SR-BI mediates both the selective uptake of cholesteryl esters from HDL and the efflux of free cholesterol from cells to HDL. By using ¹²⁵I-DLT to quantify HDL particle association with cells, researchers can correlate this binding and uptake with the rate of cholesterol efflux, often measured using ³H-cholesterol-loaded cells and HDL as an acceptor. ahajournals.org

Furthermore, mutations in receptors like SR-BI can be characterized by combining DLT-based uptake assays with functional readouts. For instance, researchers can create cell lines expressing mutant forms of SR-BI and assess their ability to bind and internalize ¹²⁵I-DLT-labeled lipoproteins. plos.orgplos.org The results of these uptake assays are then correlated with functional assays, such as the ability of the mutant receptor to mediate selective cholesteryl ester uptake (using the ³H-COE co-label) or to support steroidogenesis in steroidogenic cells, a process highly dependent on HDL-derived cholesterol. plos.orgresearchgate.net

A study on newly discovered mutations in human SR-BI (S112F and T175A) utilized COS-7 cells, which lack endogenous SR-BI expression. plos.orgplos.org The researchers transfected these cells with wild-type or mutant SR-BI. They then used HDL double-labeled with ¹²⁵I-dilactitol tyramine and ³H-COE to measure HDL binding and selective cholesteryl ester uptake. plos.orgplos.org The functional assays revealed that both mutant receptors had significantly impaired abilities to bind HDL and mediate the selective uptake of HDL-cholesteryl oleoyl ether. plos.orgplos.org This defect in lipoprotein handling was then correlated with other functional consequences, such as a reduced ability to facilitate the efflux of free cholesterol to HDL and an inability to reorganize plasma membrane cholesterol pools. plos.orgplos.org

Table 2: Correlation of this compound-based Assays with Functional Outcomes

AssayMeasurementFunctional CorrelationKey Findings
HDL Uptake Assay Cell-associated ¹²⁵I-DLT-HDLCholesterol EffluxThe binding and uptake of HDL particles are directly linked to the cell's capacity to release excess cholesterol. ahajournals.org
Selective CE Uptake Differential uptake of ³H-COE vs. ¹²⁵I-DLT-HDLSteroidogenesisThe efficiency of selective cholesteryl ester uptake is a key determinant of steroid hormone production in specialized cells. researchgate.net
Mutant Receptor Analysis Uptake of ¹²⁵I-DLT-HDL by cells expressing mutant receptorsReceptor FunctionMutations can impair lipoprotein binding and uptake, leading to defects in cholesterol transport and cellular signaling. plos.orgplos.org

The correlation of DLT-based assays with these functional readouts provides a robust framework for understanding the structure-function relationships of proteins involved in lipid metabolism and for elucidating the cellular consequences of their dysfunction. plos.orgplos.org This integrated approach is crucial for validating the physiological relevance of the molecular tracking data obtained with this compound.

Q & A

Q. How is dilactitol tyramine employed as a radiolabeling agent in lipoprotein metabolism studies?

this compound is conjugated to lipoproteins (e.g., HDL, LDL) via iodination to track apolipoprotein degradation and cholesterol ester (CE) uptake. The dual-labeling method combines [¹²⁵I]this compound (for protein tracking) with [³H]cholesteryl ether (for CE tracking). This distinguishes receptor-mediated endocytosis (measured via ¹²⁵I in lysosomes) from selective CE uptake (calculated by subtracting ¹²⁵I-derived CE equivalents from total ³H-CE). Critical validation steps include trichloroacetic acid (TCA) solubility tests to confirm label integrity .

Q. What methodological considerations are critical when quantifying selective cholesterol uptake using this compound?

Key steps include:

  • Validating labeling efficiency by measuring TCA-soluble ¹²⁵I (degraded apolipoproteins) vs. TCA-insoluble ¹²⁵I (intact protein) .
  • Parallel measurement of ³H-CE uptake to calculate selective uptake via subtraction: Selective CE uptake = Total ³H-CE − (¹²⁵I-degraded + ¹²⁵I-undegraded CE equivalents) .
  • Optimizing incubation times (e.g., 30–60 minutes) to capture both endocytic and non-endocytic pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies between ¹²⁵I and ³H radiolabel data in this compound-based assays?

Discrepancies may arise from incomplete lysosomal trapping of ¹²⁵I fragments or differential CE metabolism. Solutions include:

  • Using lysosomal inhibitors (e.g., chloroquine) to validate label retention .
  • Cross-validating with fluorescence microscopy or immunoassays to confirm CE localization .
  • Adjusting for background noise by measuring non-specific binding at 4°C .

Q. What experimental designs mitigate confounding factors in studies using this compound-labeled lipoproteins?

Advanced protocols involve:

  • Dual-temperature assays (4°C for receptor binding vs. 37°C for internalization) to isolate transport mechanisms .
  • Kinetic modeling to account for time-dependent variations in apolipoprotein degradation and CE hydrolysis .
  • Genetic knockout models (e.g., SR-BI-deficient cells) to confirm pathway specificity .

Q. How does this compound labeling enhance the study of mutant proteins in cholesterol transport?

By comparing wild-type and mutant receptors (e.g., SR-BI R174C), this compound-labeled HDL enables precise quantification of binding, internalization, and CE uptake defects. For example, the R174C variant showed reduced HDL association rates and impaired selective CE uptake, highlighting its role in cholesterol transport pathology .

Q. What are the limitations of using this compound in longitudinal cholesterol transport assays?

Limitations include:

  • Potential label instability under prolonged incubation, requiring validation via TCA tests at multiple timepoints .
  • Inability to distinguish between intracellular CE hydrolysis and extracellular transfer, necessitating complementary methods like fluorescence quenching .

Methodological Best Practices

  • Label Validation : Always measure specific activities (e.g., ¹²⁵I = 206.9 ± 86.2 dpm/ng protein, ³H = 246.7 ± 42.4 dpm/ng protein) to ensure consistent labeling .
  • Data Normalization : Express results as nanograms of cholesterol per milligram of cell protein to standardize comparisons .
  • Oxidative Damage Controls : When studying tyramine derivatives, include catalase or MAO inhibitors (e.g., tranylcypromine) to mitigate H₂O₂-mediated artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.